

(5-Chloro-1-benzothiophen-3-yl)methanol

chemical structure and analysis

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Compound of Interest

Compound Name: (5-Chloro-1-benzothiophen-3-yl)methanol

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An In-depth Technical Guide to (5-Chloro-1-benzothiophen-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1-benzothiophen-3-yl)methanol is a halogenated benzothiophene derivative. This document aims to provide a comprehensive overview of its chemical structure and available analytical data. Due to the limited publicly available information specific to this isomer, this guide also references data for structurally related compounds to provide a comparative context.

Chemical Structure and Identifiers

The chemical structure of (5-Chloro-1-benzothiophen-3-yl)methanol is characterized by a benzothiophene core with a chlorine atom substituted at the 5-position and a hydroxymethyl group at the 3-position.

Identifier	Value
IUPAC Name	(5-Chloro-1-benzothiophen-3-yl)methanol
CAS Number	306934-93-0
Molecular Formula	C ₉ H ₇ ClOS
Molecular Weight	198.67 g/mol
Canonical SMILES	C1=CC2=C(C=C1Cl)SC=C2CO
InChI Key	Not readily available

Chemical Structure Diagram:

Caption: 2D structure of **(5-Chloro-1-benzothiophen-3-yl)methanol**.

Physicochemical Properties (Predicted)

Quantitative experimental data on the physicochemical properties of **(5-Chloro-1-benzothiophen-3-yl)methanol** are scarce. The following table summarizes predicted values from computational models.

Property	Predicted Value	Source
XLogP3	2.5	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	197.99061	PubChem
Monoisotopic Mass	197.99061	PubChem
Topological Polar Surface Area	45.5 Å ²	PubChem
Heavy Atom Count	12	PubChem

Spectroscopic Analysis

Detailed experimental spectra for **(5-Chloro-1-benzothiophen-3-yl)methanol** are not widely available in peer-reviewed literature or public spectral databases. The following sections provide general expectations for the spectroscopic characteristics of this molecule based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Spectral Features:

- Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The splitting patterns will be influenced by the position of the chlorine atom.
- Thiophene Proton: A singlet or a narrowly split signal for the proton at the 2-position of the benzothiophene ring.
- Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons, typically in the range of δ 4.5-5.0 ppm.
- Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.

Expected ^{13}C NMR Spectral Features:

- Aromatic and Thiophene Carbons: Multiple signals in the downfield region (δ 120-145 ppm).
- Carbon Bearing Chlorine: The carbon atom attached to the chlorine will show a characteristic chemical shift.
- Methylene Carbon (-CH₂OH): A signal in the range of δ 60-65 ppm.

Infrared (IR) Spectroscopy

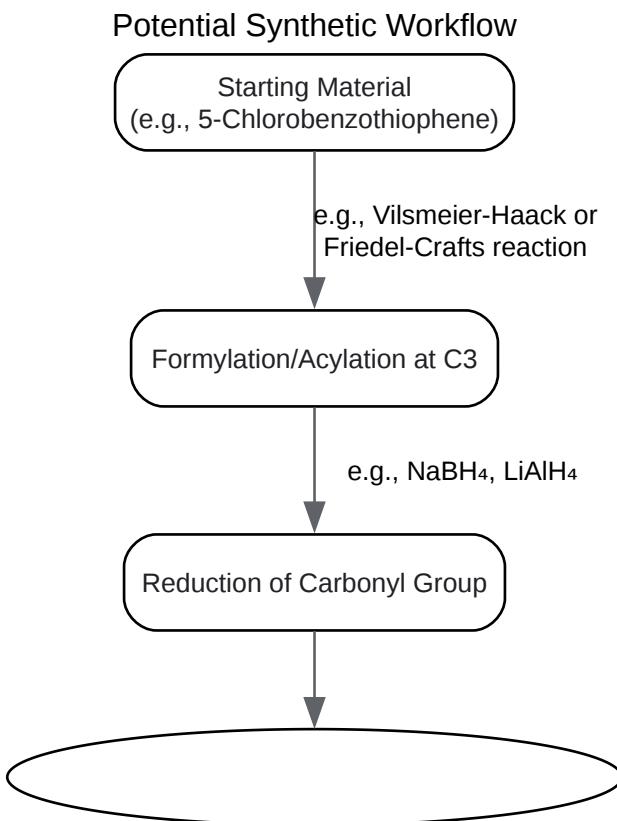
Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (alcohol)	3200-3600	Strong, Broad
C-H Stretch (aromatic)	3000-3100	Medium
C-H Stretch (alkane)	2850-3000	Medium
C=C Stretch (aromatic)	1450-1600	Medium to Weak
C-O Stretch (primary alcohol)	1050-1085	Strong
C-Cl Stretch	600-800	Medium to Strong

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z \approx 198$. Due to the presence of chlorine, an isotopic peak ($M+2$) at $m/z \approx 200$ with an intensity of approximately one-third of the molecular ion peak is anticipated. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the chlorine atom.

Synthesis

A specific, detailed experimental protocol for the synthesis of **(5-Chloro-1-benzothiophen-3-yl)methanol** is not readily available in the public domain. However, a general synthetic approach could involve the following logical workflow:



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Caption: A generalized synthetic pathway to the target compound.

Biological Activity and Signaling Pathways

There is a notable lack of specific research on the biological activity and potential signaling pathway interactions of **(5-Chloro-1-benzothiophen-3-yl)methanol** in the available scientific literature. Benzothiophene derivatives, as a class, are known to exhibit a wide range of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties. For instance, the structurally related compound, (7-chloro-1-benzothiophen-3-yl)methanol, is a known impurity of the antifungal drug Sertaconazole. The biological impact of the 5-chloro isomer remains an area for future investigation.

Conclusion

(5-Chloro-1-benzothiophen-3-yl)methanol is a chemical compound for which detailed experimental data is not extensively documented in publicly accessible sources. This guide provides an overview of its chemical identity and predicted properties based on its structure. Further experimental investigation is required to fully characterize its spectroscopic properties, develop optimized synthetic protocols, and explore its potential biological activities. Researchers interested in this compound are encouraged to perform de novo analysis to establish a comprehensive data profile.

- To cite this document: BenchChem. [(5-Chloro-1-benzothiophen-3-yl)methanol chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362282#5-chloro-1-benzothiophen-3-yl-methanol-chemical-structure-and-analysis\]](https://www.benchchem.com/product/b1362282#5-chloro-1-benzothiophen-3-yl-methanol-chemical-structure-and-analysis)

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